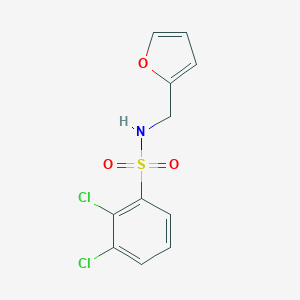![molecular formula C15H19NO B275499 N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE is a derivative of ketamine, which is a well-known anesthetic drug. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
MXE acts as a non-competitive NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor in the brain. This leads to a decrease in glutamate activity, which is thought to contribute to the dissociative and anesthetic effects of MXE.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a longer duration of action than ketamine. However, MXE is also more potent than ketamine, which can make it more difficult to control dosing. MXE is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
Future Directions
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in treating depression and anxiety. Another area of interest is its mechanism of action, and how it affects the brain and nervous system. Finally, more research is needed to fully understand the long-term effects of MXE on the brain and body.
Synthesis Methods
MXE can be synthesized by reacting 3-methoxyphenylacetone with cyclopentyl magnesium bromide to form 3-methoxyphenylcyclopentyl ketone. This ketone is then reacted with methylamine to form N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine.
Scientific Research Applications
MXE has been used in scientific research to study its effects on the brain and nervous system. It has been shown to have similar effects to ketamine, including dissociation, sedation, and analgesia. MXE has also been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder.
properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17-3/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
GBJDKSSJZJXRKK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
Canonical SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
